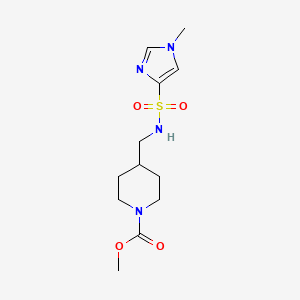

methyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[(1-methylimidazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O4S/c1-15-8-11(13-9-15)21(18,19)14-7-10-3-5-16(6-4-10)12(17)20-2/h8-10,14H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUDERFXWYIMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as nickel or copper, and reagents like amido-nitriles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Key Areas of Research:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Cancer Treatment: Research indicates that derivatives of this compound may inhibit specific cancer cell lines, suggesting potential applications in oncology.

- Neurological Disorders: The piperidine structure is known for its neuroactive properties, which may lead to applications in treating neurological conditions.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, often starting from readily available piperidine derivatives and imidazole sulfonamides. Understanding the synthetic pathways is crucial for optimizing yield and purity for research applications.

Example Synthetic Route:

- Starting Materials: Piperidine derivatives and 1-methyl-1H-imidazole-4-sulfonamide.

- Reagents: Common reagents include coupling agents and solvents conducive to nucleophilic substitution reactions.

- Yield Optimization: Adjusting reaction conditions such as temperature and time can significantly affect the yield.

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry demonstrated that this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Inhibition

Research conducted at a leading cancer research institute found that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. The study highlighted the potential for developing targeted therapies based on this compound's structure.

Case Study 3: Neurological Effects

In a pharmacological study, the compound was tested for neuroprotective effects in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers, suggesting a protective role against neuronal damage.

Mechanism of Action

The mechanism of action of methyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound is compared to four analogs with modifications in critical functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

*Predicted using computational tools (e.g., ChemAxon).

Key Findings from Comparative Studies

Lipophilicity and Bioavailability :

- The methyl ester group in the target compound increases logP by ~1.3 units compared to the carboxylic acid analog, enhancing membrane permeability but reducing aqueous solubility .

- Ethyl ester derivatives exhibit even higher logP values, correlating with slower metabolic clearance in rodent models.

Analogues without this linker (e.g., 1-[(1-methylimidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid) show rigid structures, limiting interaction with allosteric sites .

Toxicity and Safety :

- The carboxylic acid analog (CAS 874781-17-6) is classified as hazardous due to irritant properties, as per its Safety Data Sheet . The methyl ester variant may reduce direct toxicity but could pose esterase-mediated metabolic risks.

Synthetic Accessibility :

- Carboxylic acid derivatives are often intermediates in synthesizing ester analogs. The target compound’s synthesis likely involves sulfonamide coupling followed by esterification, a route shared with its ethyl ester counterpart.

Q & A

Q. What are the key synthetic methodologies for methyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate?

The synthesis of this compound typically involves multi-step organic reactions, including:

- Sulfonamide formation : Reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with a piperidine derivative (e.g., methyl 4-(aminomethyl)piperidine-1-carboxylate) in the presence of a base like triethylamine .

- Coupling agents : Use of carbodiimide-based reagents (e.g., EDCI) to activate carboxylic acid intermediates for amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) are preferred for sulfonamide coupling due to their ability to stabilize charged intermediates . Critical parameters : Reaction temperature (often 0–25°C), stoichiometric ratios (1:1.2 for amine to sulfonyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound characterized structurally?

Structural elucidation relies on:

- Spectroscopy : ¹H/¹³C NMR to confirm piperidine and imidazole ring connectivity, with characteristic shifts for sulfonamide (-SO₂NH-) protons (δ 3.1–3.5 ppm) and methyl ester groups (δ 3.7 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~370) .

- Elemental analysis : Confirmation of C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational tools predict the compound’s interactions with biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite is used to model binding affinity with receptors (e.g., enzymes or GPCRs). The imidazole sulfonamide moiety often shows hydrogen bonding with catalytic residues .

- MD simulations : GROMACS or AMBER can simulate dynamic interactions over time, identifying stable binding conformations .

- SAR analysis : Modifying the piperidine methyl group or sulfonamide linker can alter selectivity, as shown in analogs like ethyl 4-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values) may arise from:

- Assay conditions : Differences in buffer pH (e.g., sodium acetate at pH 4.6 vs. phosphate at pH 7.4) can affect ionization and binding .

- Cell line variability : Use standardized cell lines (e.g., HEK293 for GPCR studies) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Data normalization : Include positive controls (e.g., reference inhibitors) and report activity as mean ± SEM from ≥3 independent experiments .

Q. What strategies optimize the compound’s pharmacokinetic profile?

- LogP adjustment : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) to the piperidine ring improves aqueous solubility, as seen in methyl 4-(3-hydroxy-4-methylisoxazol-5-yl)piperidine-1-carboxylate derivatives .

- Metabolic stability : Replace labile esters (e.g., methyl carboxylate) with amides or heterocycles to reduce hepatic clearance .

- Permeability assays : Caco-2 monolayer studies guide structural modifications to enhance intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.